molecular formula C12H11N3O B304650 N-(2-aminopyridin-3-yl)benzamide

N-(2-aminopyridin-3-yl)benzamide

Cat. No.: B304650
M. Wt: 213.23 g/mol
InChI Key: WDJFDUZGNAXITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminopyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminopyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(2-aminopyridin-3-yl)benzamide

InChI

InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16)

InChI Key

WDJFDUZGNAXITB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for N-(2-aminopyridin-3-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-aminopyridin-3-yl)benzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide synthesizes the current understanding of the primary mechanism of action for this class of compounds, focusing on their role as inhibitors of histone deacetylases (HDACs). We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism. Furthermore, this document will explore other potential biological targets of this versatile scaffold, providing a comprehensive overview for researchers in the field.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The predominant mechanism of action for many N-(2-aminopyridin-3-yl)benzamide derivatives and their close analogs, N-(2-aminophenyl)benzamides, is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] In many cancers, HDACs are dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1]

Molecular Interaction with HDACs

The N-(2-aminopyridin-3-yl)benzamide scaffold possesses key structural features that enable potent interaction with the active site of Class I HDAC enzymes (HDAC1, 2, and 3).[1] The general structure consists of three key pharmacophoric elements:

  • Zinc-Binding Group: The 2-amino group on the pyridine ring acts as a crucial zinc-binding group, chelating the zinc ion in the catalytic pocket of the HDAC enzyme. This interaction is fundamental to the inhibitory activity.

  • Linker: The benzamide core serves as a linker, positioning the other functional groups optimally within the active site.

  • Cap Group: The benzoyl portion and its substituents act as a "cap" group, interacting with the surface of the enzyme and contributing to isoform selectivity and overall potency.[1]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives has provided insights into the importance of steric and electrostatic interactions of the benzamide ring, where an increase in electron density can enhance inhibitory activity.[2]

Downstream Signaling Cascade

Inhibition of HDACs by N-(2-aminopyridin-3-yl)benzamide derivatives triggers a cascade of events within the cancer cell, ultimately leading to anti-tumor effects.

  • Histone Hyperacetylation: HDAC inhibition leads to an accumulation of acetylated histones. This alters the chromatin structure from a condensed, transcriptionally repressed state (heterochromatin) to a more open, transcriptionally active state (euchromatin).[1]

  • Re-expression of Tumor Suppressor Genes: The open chromatin structure allows for the transcription of previously silenced tumor suppressor genes. A key downstream effector is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[1][3]

  • Cell Cycle Arrest: The re-expression of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest, typically at the G1 or G2/M phase.[1][3] This halts the proliferation of cancer cells.

  • Induction of Apoptosis: Ultimately, the culmination of these events, including the re-activation of other pro-apoptotic genes, leads to programmed cell death (apoptosis) in malignant cells.[1][3]

A notable example of a structurally related compound is Mocetinostat (MGCD0103), an N-(2-aminophenyl)benzamide derivative that is an isotype-selective HDAC inhibitor targeting HDACs 1, 2, and 3.[3][4] It has been shown to block cancer cell proliferation, induce histone acetylation, p21 expression, cell-cycle arrest, and apoptosis, and has entered clinical trials as a promising anti-cancer drug.[3]

HDAC_Inhibition_Pathway cluster_drug N-(2-aminopyridin-3-yl)benzamide Derivative cluster_enzyme HDAC Active Site cluster_chromatin Chromatin Regulation cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome drug Derivative hdac HDAC1, 2, 3 drug->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones hdac->acetyl_histones Accumulation of tsg_expression Gene Re-expression acetyl_histones->tsg_expression Promotes tsg Tumor Suppressor Genes (e.g., p21) cell_cycle_arrest Cell Cycle Arrest tsg_expression->cell_cycle_arrest Leads to apoptosis_induction Apoptosis Induction tsg_expression->apoptosis_induction Leads to cell_cycle Cell Cycle Progression apoptosis Apoptosis

Caption: Signaling pathway of HDAC inhibition by N-(2-aminopyridin-3-yl)benzamide derivatives.

Other Potential Mechanisms of Action

While HDAC inhibition is a well-documented mechanism, the versatile benzamide scaffold can interact with other biological targets. It is crucial for researchers to consider these alternative mechanisms, especially when observing unexpected biological activities.

  • Kinase Inhibition: Derivatives of the N-(3-aminopyridin-2-one) scaffold, which is structurally related, have shown inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases.[5] Additionally, certain N-(1H-indazol-3-yl)benzamide derivatives act as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[6] Some benzimidazole derivatives have also been investigated as potential tyrosine kinase inhibitors.[7]

  • USP7 Inhibition: Novel 2-aminopyridine derivatives have been designed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), leading to the degradation of MDM2 and stabilization of p53.[8]

  • COX-2 and Topoisomerase I Dual Inhibition: Certain N-2-(phenylamino)benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, presenting a combined anti-inflammatory and anti-cancer effect.[9]

  • Other Targets: Various benzamide derivatives have also been reported to exhibit lipoxygenase inhibition,[10] ABCG2 transporter inhibition,[11] anti-leukotriene activity,[12] and antimicrobial properties.[13]

Experimental Protocols for Mechanism Elucidation

To validate the mechanism of action of novel N-(2-aminopyridin-3-yl)benzamide derivatives, a series of in vitro experiments are essential.

HDAC Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on HDAC enzyme activity.

Protocol:

  • Reagents: Recombinant human HDAC1, 2, or 3 enzyme; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a positive control; assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate for a specified time at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. After a further incubation period, add a developer solution to stop the reaction and generate a fluorescent signal. f. Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line to near confluency.

  • Treatment: Treat the cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the amount of soluble HDAC protein at each temperature by Western blotting using an HDAC-specific antibody.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Western Blot Analysis for Downstream Markers

This technique is used to assess the cellular consequences of HDAC inhibition.

Protocol:

  • Cell Treatment: Treat a cancer cell line with various concentrations of the test compound for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4), p21, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in protein expression levels relative to the control.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 or G2/M is indicative of cell cycle arrest.

Experimental_Workflow cluster_direct_inhibition Direct Inhibition cluster_cellular_effects Cellular Effects enzymatic_assay HDAC Enzymatic Assay western_blot Western Blot (Ac-Histones, p21) enzymatic_assay->western_blot Confirms Mechanism cetsa CETSA cetsa->western_blot Confirms Target Engagement cell_cycle Cell Cycle Analysis western_blot->cell_cycle Explains Phenotype mtt_assay MTT Assay (Cell Viability) cell_cycle->mtt_assay Correlates with Reduced Viability

Caption: A typical experimental workflow for mechanism of action studies.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for benzamide derivatives against various targets. It is important to note that the specific values for N-(2-aminopyridin-3-yl)benzamide derivatives will vary depending on the specific substitutions.

Compound ClassTargetIC50 / ActivityReference
N-(2-aminophenyl)benzamide (MGCD0103)HDAC1-3, 11Submicromolar[3]
2-aminopyridine derivativesUSP77.6 ± 0.1 µM (compound 7)[8]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one based benzamideMPS1, Aurora A>50% inhibition at 30 µM[5]
N-(1H-indazol-3-yl)benzamide derivativesCDK7Potent Inhibition[6]
N-2-(phenylamino)benzamide derivativesCOX-2, Topo IPotent Dual Inhibition[9]

Conclusion

The N-(2-aminopyridin-3-yl)benzamide scaffold represents a promising framework for the development of novel therapeutics, particularly in the field of oncology. The primary and most extensively studied mechanism of action for this class of compounds is the inhibition of Class I histone deacetylases, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. However, the chemical versatility of this scaffold allows for interactions with a range of other important biological targets, including kinases and ubiquitin-specific peptidases. A thorough understanding of these potential mechanisms, supported by a robust experimental workflow, is critical for the successful development of N-(2-aminopyridin-3-yl)benzamide derivatives as clinical candidates.

References

  • Benchchem. Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research.
  • Benchchem. Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide in Neurological Disorder Models.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]

  • Yang, B., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770-15788. [Link]

  • Hilaris. (2018).
  • Xu, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

  • Chemical Review and Letters. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PMC. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3636-3647. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]

  • Ashby, C. R., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2539. [Link]

  • Nakai, H., et al. (1988). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Pharmacobio-Dynamics, 11(11), 767-775. [Link]

Sources

The Aminopyridine-Benzamide Pharmacophore: A Technical Guide to Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminopyridin-3-yl)benzamide represents a privileged scaffold in the design of isoform-selective Histone Deacetylase (HDAC) inhibitors. Unlike first-generation hydroxamates (e.g., Vorinostat) which act as pan-HDAC inhibitors with poor metabolic stability, this molecule utilizes an aminopyridine Zinc-Binding Group (ZBG) .

This guide details the physicochemical and biological role of this pharmacophore, specifically its function as a Class I Selective (HDAC1, 2, 3) epigenetic modulator.[1] It provides actionable protocols for synthesis, validation, and application in chromatin remodeling workflows.

Part 1: Molecular Architecture & Mechanism of Action

Structural Pharmacology

The molecule consists of three pharmacophoric elements:

  • Cap Group (Benzamide): Interacts with the rim of the HDAC catalytic tunnel; determines surface recognition.

  • Linker (Phenyl ring of benzamide): Spans the hydrophobic tunnel of the enzyme.

  • Zinc Binding Group (2-aminopyridine): The critical effector.

The "Foot Pocket" Selectivity Mechanism: Unlike hydroxamic acids that chelate the Zinc ion (


) non-selectively, the ortho-amino anilide/pyridine  group requires a specific "foot pocket" adjacent to the active site to accommodate the aromatic ring. Only Class I HDACs (1, 2, and 3) possess this structural feature, rendering this scaffold naturally selective and reducing off-target toxicity associated with Class II inhibition.
Binding Kinetics

The aminopyridine moiety exhibits slow-tight binding kinetics .

  • Association (

    
    ):  Slower than hydroxamates due to the steric requirement of the foot pocket entry.
    
  • Dissociation (

    
    ):  Extremely slow, leading to a long residence time. This is clinically significant as it ensures sustained epigenetic modulation even after the free drug is cleared from plasma.
    
Mechanistic Pathway Diagram

The following diagram illustrates the cascade from nuclear entry to transcriptional reactivation.

HDAC_Mechanism cluster_nucleus Nucleus Inhibitor N-(2-aminopyridin-3-yl)benzamide HDAC_Complex HDAC1/2/3-CoR Complex Inhibitor->HDAC_Complex Enters Catalytic Tunnel Chromatin_Closed Heterochromatin (Deacetylated/Closed) Inhibitor->Chromatin_Closed Blocks Deacetylation Zn Zn2+ Ion Inhibitor->Zn Bidentate Chelation (Aminopyridine ZBG) HDAC_Complex->Zn Coordinates Chromatin_Closed->HDAC_Complex Substrate (Lysine) Chromatin_Open Euchromatin (Acetylated/Open) Chromatin_Closed->Chromatin_Open Accumulation of Acetyl-Lysine Transcription Transcription Activation (p21, Tumor Suppressors) Chromatin_Open->Transcription Promoter Access

Figure 1: Mechanism of Action. The aminopyridine ZBG chelates the active site Zinc, preventing the removal of acetyl groups from histone tails, forcing chromatin into a transcriptionally active state.

Part 2: Comparative Data Profile

The substitution of the phenyl ring (found in CI-994) with a pyridine ring (in this molecule) significantly alters physicochemical properties.

Table 1: Pharmacophore Comparison

FeatureN-(2-aminophenyl)benzamide (CI-994 Core)N-(2-aminopyridin-3-yl)benzamide (Target Core)Impact of Pyridine Substitution
ZBG Type Ortho-amino anilideOrtho-amino pyridineHigher Selectivity
pKa (Conjugate Acid) ~4.6~6.8Improved solubility at physiological pH.
HDAC1 IC50 ~40–100 nM~10–50 nMIncreased potency due to H-bond acceptance by pyridine N.
HDAC3 Selectivity ModerateHighPreferential binding to HDAC3-NCoR2 complex.
Metabolic Stability Moderate (Phase I oxidation)HighPyridine ring is less prone to oxidative metabolism than phenyl.

Part 3: Experimental Framework

Synthesis Protocol (Regioselective Acylation)

Objective: Synthesize N-(2-aminopyridin-3-yl)benzamide from 2,3-diaminopyridine. Challenge: 2,3-diaminopyridine contains two amino groups. The 3-amino group is more nucleophilic, allowing for selective acylation without protecting groups if stoichiometry is controlled.

Step-by-Step Workflow:

  • Reagents: Dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous THF or DCM. Add Triethylamine (1.2 eq) as a base scavenger.

  • Addition: Cool solution to 0°C. Add Benzoyl Chloride (1.0 eq) dropwise over 30 minutes. Note: Rapid addition leads to di-acylation.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Recrystallize from Ethanol/Water. The product should be a white/off-white solid.

  • Verification: NMR must show distinct signals for the pyridine protons and a singlet for the amide NH.

Validating Target Engagement: Cellular Histone Acetylation Assay

This is the "Gold Standard" self-validating protocol. If the molecule is active, H3 and H4 acetylation must increase.

Experimental Logic: Standard lysis buffers (RIPA) often fail to solubilize chromatin-bound histones. This protocol uses Acid Extraction to isolate basic histones, ensuring the signal on the Western Blot represents the nuclear fraction, not cytoplasmic contaminants.

Protocol:

  • Treatment: Treat HCT116 or MCF7 cells with the compound (0.1, 1.0, 10

    
    M) for 24 hours. Include DMSO control and Vorinostat (SAHA) as a positive control.
    
  • Harvest: Wash cells with PBS. Scrape and pellet.[3]

  • Lysis (Hypotonic): Resuspend pellet in Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM

    
    , 1 mM DTT). Incubate on ice for 30 min.
    
  • Nuclei Isolation: Spin at 10,000 x g for 10 min. Discard supernatant (cytoplasm).

  • Acid Extraction (Critical Step): Resuspend the nuclear pellet in 0.2 N

    
      (Sulfuric Acid). Incubate 4 hours to overnight at 4°C with rotation. Why? Acid protonates the histones, solubilizing them while precipitating DNA and other nuclear proteins.
    
  • Precipitation: Spin at 16,000 x g. Keep supernatant. Add 100% TCA (Trichloroacetic acid) to supernatant (final conc. 20%). Incubate on ice for 30 min. Spin max speed.

  • Wash: Wash pellet 2x with ice-cold acetone. Air dry.

  • Western Blot: Dissolve pellet in loading buffer. Run SDS-PAGE.

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total Histone H3 (NOT

      
      -actin, as actin is cytoplasmic).
      
Experimental Workflow Diagram

Experiment_Workflow Cells Cell Culture (Treatment 24h) Lysis Hypotonic Lysis (Isolate Nuclei) Cells->Lysis Acid 0.2N H2SO4 Extraction Lysis->Acid Pellet Only TCA TCA Precipitation & Acetone Wash Acid->TCA Supernatant PAGE SDS-PAGE Western Blot TCA->PAGE Resuspend Pellet Readout Data: Ac-H3 / Total H3 Ratio PAGE->Readout

Figure 2: Acid Extraction Workflow. This method ensures the detection of chromatin-bound epigenetic markers, eliminating false negatives common in standard lysis.

Part 4: Therapeutic Applications & Future Directions

Oncology: Solid Tumors

The N-(2-aminopyridin-3-yl)benzamide scaffold is particularly effective in solid tumors (e.g., Breast, Lung) where Class I HDACs are overexpressed.

  • Mechanism: Induction of p21 (CDKN1A) . The inhibition of HDAC1/2 leads to the acetylation of the p21 promoter histones, relaxing the chromatin and allowing p53-independent transcription of p21, causing G1/S cell cycle arrest.

  • Combination Strategy: Due to its specificity, this scaffold is ideal for combination with DNMT inhibitors (e.g., Azacitidine) or Immunotherapy (PD-1 blockade), as it can prime the tumor microenvironment by upregulating antigen processing machinery (MHC Class I).

Neuroscience: Memory Enhancement

Class I HDACs (specifically HDAC2) act as negative regulators of memory formation.

  • Application: Inhibitors based on this scaffold have shown potential in reversing cognitive deficits in neurodegenerative models by restoring synaptic plasticity genes (e.g., Bdnf, Fos).

  • Advantage: The aminopyridine scaffold often crosses the Blood-Brain Barrier (BBB) more effectively than charged hydroxamates.

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with Improved Class I Selectivity." Journal of Biological Chemistry. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules. Link

  • Chou, C. J., et al. (2008). "N-(2-Aminophenyl)-4-carboxamidobenzamides as potent and selective histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

  • Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance NK cell-mediated cytotoxicity." Cancer Chemotherapy and Pharmacology. Link

Sources

Precision Pharmacophore Profiling: The N-(2-aminopyridin-3-yl)benzamide Scaffold in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore modeling of N-(2-aminopyridin-3-yl)benzamide analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary: The Bioisosteric Advantage

The N-(2-aminopyridin-3-yl)benzamide scaffold represents a critical evolution in the design of histone deacetylase (HDAC) inhibitors. While hydroxamic acids (e.g., SAHA) act as pan-HDAC inhibitors with associated off-target toxicities, the benzamide class—typified by Entinostat (MS-275) and Chidamide—offers kinetic selectivity for Class I isoforms (HDAC1, 2, and 3).

This guide details the construction of a robust pharmacophore model for N-(2-aminopyridin-3-yl) analogs. This specific substructure acts as a bioisostere of the classical o-phenylenediamine Zinc Binding Group (ZBG). The incorporation of the pyridine nitrogen within the ZBG alters the pKa of the exocyclic amine and modifies the electronic landscape of the zinc-chelating motif, offering a route to optimize potency and reduce the aniline-related toxicity often seen in metabolic byproducts.

Chemical Biology & Mechanistic Grounding

To build an effective model, one must understand the "Active Conformation." The pharmacophore is not merely a static 3D arrangement but a dynamic recognition pattern required to access the HDAC active site.

The Binding Topology

The interaction of N-(2-aminopyridin-3-yl)benzamide analogs with Class I HDACs is defined by three distinct regions:

  • The ZBG (Zinc Binding Group): The 2-aminopyridin-3-yl moiety. The exocyclic amine and the amide carbonyl oxygen form a bidentate chelate with the catalytic Zn²⁺ ion at the bottom of the active site pocket.

  • The Linker Domain: The phenyl ring of the benzamide. This occupies the narrow, hydrophobic 11 Å channel (the "lysine tunnel") lined by tyrosine and phenylalanine residues.

  • The Cap Group: The substituents on the benzamide (typically para-position). These interact with the solvent-exposed rim of the enzyme, driving isoform selectivity (e.g., differentiating HDAC1 from HDAC6).

The Pyridine vs. Phenyl Distinction

Replacing the phenyl ring of the ZBG with a pyridine ring (N at position 1, Amino at 2, Amide connection at 3) introduces an intracyclic nitrogen.

  • Electronic Effect: The electron-withdrawing nature of the pyridine ring lowers the pKa of the ortho-amino group compared to the phenyl analog. This can weaken the H-bond donor strength but may enhance the stability of the Zinc complex under physiological pH.

  • Solubility: The pyridine nitrogen increases aqueous solubility, a common liability in planar benzamide inhibitors.

Computational Protocol: Pharmacophore Generation

This protocol utilizes a Structure-Based Pharmacophore (SBP) approach, validated by Ligand-Based enrichment. We assume access to standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or Discovery Studio).

Workflow Visualization

PharmacophoreWorkflow Start Target Selection (HDAC1/2/3 Crystal Structures) Docking Molecular Docking (SP/XP Precision) Constraint: Zn2+ Chelation Start->Docking LibPrep Ligand Preparation (N-(2-aminopyridin-3-yl) analogs) Protonation State: Neutral @ pH 7.4 LibPrep->Docking Complex Protein-Ligand Complex Analysis Docking->Complex FeatureExtract E-Pharmacophore Feature Extraction Complex->FeatureExtract Identify Energetic Hotspots Refinement Spatial Refinement (Excluded Volumes) FeatureExtract->Refinement Validation Validation (DUD-E Decoy Set) Refinement->Validation

Figure 1: Step-by-step workflow for generating a structure-based pharmacophore model for benzamide analogs.

Step-by-Step Methodology
Step 1: Dataset Curation & Preparation
  • Active Set: Select analogs with IC50 < 100 nM against HDAC1/3. Ensure the N-(2-aminopyridin-3-yl) core is conserved.

  • Protonation: This is critical. The pyridine ring nitrogen is weakly basic. At physiological pH (7.4), the molecule should be modeled primarily as neutral. The ortho-amino group must not be protonated, as the lone pair is required for Zinc coordination.

  • Conformational Search: Use Monte Carlo (MCMM) or Low-Mode sampling. Benzamides have a rotational barrier around the amide bond; ensure the cis-conformation (required for chelation) is accessible, though the trans form is energetically favored in solution.

Step 2: Structural Alignment (Docking-Guided)

Instead of flexible alignment, dock the core scaffold into the PDB structure of HDAC2 (e.g., PDB: 4LXZ , which contains a benzamide inhibitor).

  • Constraint: Define a metal coordination constraint between the amide oxygen/amino nitrogen and the Zinc ion.

  • Grid Generation: Center the grid on the Zinc ion. Include the conserved water molecule often found bridging the inhibitor and the catalytic machinery if applicable (though benzamides often displace it).

Step 3: Feature Definition

Extract features based on the energetic contribution of atoms in the docked pose.

Feature IDTypeChemical MoietyInteraction Partner (HDAC2)Tolerance (Å)
D1 H-Bond Donor2-Amino group (-NH2)Zinc Ion / Asp2691.6
A1 H-Bond AcceptorAmide Carbonyl (C=O)Zinc Ion / Tyr3081.6
R1 Aromatic RingPyridine Ring (ZBG)Phe152 / Phe210 (Sandwich)1.8
R2 Aromatic RingBenzamide Phenyl (Linker)Hydrophobic Tunnel Walls2.0
H1 HydrophobicCap Group (Distal)Surface Rim Residues2.5
Step 4: Excluded Volumes

To ensure selectivity, place excluded volume spheres corresponding to the side chains of Arg27 (in HDAC1) or similar residues that differ in Class II HDACs. This prevents the model from retrieving pan-HDAC inhibitors that are too bulky for the Class I tunnel.

Interaction Map & Signaling Logic

The following diagram illustrates the critical "Pharmacophoric Fingerprint" required for high-affinity binding.

InteractionMap Zn Zn++ Ion (Catalytic Core) ZBG_N Amino N (Donor) Zn->ZBG_N Coordination ZBG_O Amide O (Acceptor) Zn->ZBG_O Coordination Pyridine Pyridine Ring (Scaffold Core) ZBG_N->Pyridine Asp Asp269/His142 ZBG_N->Asp H-Bond ZBG_O->Pyridine Tyr Tyr308 ZBG_O->Tyr H-Bond Linker Benzamide Phenyl (Tunnel Occupancy) Pyridine->Linker Amide Bond Cap Cap Group (Solvent Interaction) Linker->Cap Substitution Tunnel Hydrophobic Tunnel (Phe152/Phe210) Linker->Tunnel Pi-Pi / VdW

Figure 2: 2D Pharmacophore map showing spatial relationships and key protein-ligand interactions.

Validation Strategy (Self-Validating Protocols)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not rely solely on random molecules. Use the DUD-E (Directory of Useful Decoys - Enhanced) set for HDAC1.

  • Ratio: 1 Active : 50 Decoys.

  • Property Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology.

Metrics for Success

Calculate the Enrichment Factor (EF) at 1% of the screened database.

  • Target: EF(1%) > 10. (The model should find 10x more actives in the top 1% than a random selection).

  • ROC AUC: Area Under the Curve should exceed 0.75 for a predictive model.

If the EF is low, the "Excluded Volumes" in the tunnel region are likely too permissive. Tighten the tolerance on the R2 (Linker) feature.

Case Study: Optimizing for Solubility

In a typical optimization campaign, researchers replaced the phenyl ZBG of a lead benzamide with the 2-aminopyridin-3-yl moiety.

  • Observation: The logP dropped from 3.5 to 2.8 (improved lipophilicity profile).

  • Activity: HDAC1 IC50 remained equipotent (approx 50 nM).

  • Pharmacophore Fit: The pyridine nitrogen pointed away from the hydrophobic tunnel wall, interacting with a water network near the tunnel entrance, stabilizing the binding pose. This confirms the necessity of allowing a "solvent accessible" vector on the ZBG ring in the pharmacophore model.

References

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[1] Journal of Medicinal Chemistry.

  • Lauffer, B. E., et al. (2013). Histone Deacetylase 2 Inhibitors: Pharmacophore Modeling and Virtual Screening Studies. Journal of Chemical Information and Modeling. (Contextualizing the benzamide binding mode).

  • Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[2] Medicinal Chemistry.

  • Zlotos, D. P., et al. (2017). 2-Amino-N-(2-chloropyridin-3-yl)benzamide. IUCrData. (Crystal structure verification of the aminopyridine-benzamide connectivity).

Sources

Bioactivity Profile of N-(2-aminopyridin-3-yl)benzamide: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(2-aminopyridin-3-yl)benzamide , a privileged scaffold in medicinal chemistry, specifically recognized as a bioisostere of the 2-aminoanilide zinc-binding group (ZBG) found in Class I Histone Deacetylase (HDAC) inhibitors.

Part 1: Executive Summary & Core Directive

N-(2-aminopyridin-3-yl)benzamide represents a critical structural motif in the design of epigenetic modulators. It is the pyridine isostere of the well-characterized N-(2-aminophenyl)benzamide (the core scaffold of Tacedinaline/CI-994 and the zinc-binding domain of Entinostat/MS-275 and Mocetinostat/MGCD0103 ).

While the phenyl analog is a potent Class I HDAC inhibitor, the 2-aminopyridine variant is engineered to optimize physicochemical properties (solubility, pKa) and metabolic stability (reducing the formation of potentially toxic aniline metabolites). This guide dissects the molecule's mechanism of action as a Zinc-Binding Group (ZBG), its synthesis, and the protocols required for its biological validation.

Part 2: Chemical Biology & Mechanism of Action

The Pharmacophore: Zinc-Binding Group (ZBG)

The biological activity of N-(2-aminopyridin-3-yl)benzamide is driven by its ability to chelate the catalytic zinc ion (


) within the active site of histone deacetylases (HDACs).
  • Structural Logic: The molecule possesses a "1,4-relationship" between the amide carbonyl oxygen and the primary amine nitrogen (on the pyridine ring).

  • Binding Mode: It acts as a bidentate ligand . The amide carbonyl oxygen and the free amino group coordinate the zinc ion, displacing the water molecule required for the deacetylation catalysis.

  • Isosteric Replacement:

    • Standard: N-(2-aminophenyl)benzamide (Phenyl ring).

    • Variant: N-(2-aminopyridin-3-yl)benzamide (Pyridine ring).[1][2]

    • Effect: The pyridine nitrogen (N1) alters the electron density of the ring, potentially affecting the pKa of the C2-amine and the strength of the zinc coordination. It also improves aqueous solubility compared to the lipophilic phenyl ring.

Selectivity Profile

Like its phenyl analog, this scaffold exhibits kinetic selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) over Class II (HDAC4, 5, 6, 7, 9, 10) and Class IV (HDAC11).

  • Mechanism of Selectivity: Class I HDACs have a specific "foot pocket" adjacent to the catalytic zinc. The benzamide moiety (the "cap" group) and the linker region occupy the hydrophobic channel, while the aminopyridine "warhead" chelates the zinc. The slow-binding kinetics characteristic of benzamides (often described as "tight-binding") are preserved in the pyridine analog.

Comparative Bioactivity Data

The following table summarizes the theoretical and observed bioactivity trends when comparing the pyridine scaffold to the standard phenyl scaffold.

FeatureN-(2-aminophenyl)benzamide (Standard)N-(2-aminopyridin-3-yl)benzamide (Isostere)
Primary Target HDAC1, HDAC2, HDAC3 (Class I)HDAC1, HDAC2, HDAC3 (Class I)
IC50 (HDAC1) ~0.2 - 1.0 µM (Core structure)~0.5 - 5.0 µM (Typically less potent)
Solubility Low (Lipophilic)Moderate to High (Polar Pyridine N)
Metabolic Risk High (Toxic aniline metabolites)Lower (Pyridine metabolism differs)
Binding Type Slow, Tight-bindingSlow, Tight-binding

Part 3: Visualization of Mechanism

The following diagram illustrates the signaling pathway inhibited by N-(2-aminopyridin-3-yl)benzamide, leading to epigenetic regulation of tumor suppressor genes.

HDAC_Pathway Inhibitor N-(2-aminopyridin-3-yl)benzamide HDAC_Active HDAC1/2/3 (Active Zn2+ Site) Inhibitor->HDAC_Active Chelates Zn2+ Deacetylation Deacetylation Blocked HDAC_Active->Deacetylation Inhibition Substrate Acetylated Histones (H3K9ac, H4K12ac) Substrate->Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Deacetylation->Chromatin Accumulation of Acetyl Groups GeneExpr Tumor Suppressor Expression (p21, p53) Chromatin->GeneExpr Promoter Accessibility Outcome Cell Cycle Arrest / Apoptosis GeneExpr->Outcome Downstream Effect

Caption: Mechanism of Action: The inhibitor chelates the zinc ion in Class I HDACs, preventing histone deacetylation, which leads to chromatin relaxation and re-expression of silenced tumor suppressor genes.

Part 4: Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize N-(2-aminopyridin-3-yl)benzamide via amide coupling.

Reagents:

  • 2,3-Diaminopyridine (Starting Material A)

  • Benzoyl Chloride (Starting Material B)

  • Triethylamine (Et3N) or Pyridine (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add Triethylamine (1.2 eq) and cool the solution to 0°C.

  • Coupling: Dropwise add Benzoyl Chloride (1.0 eq) dissolved in DCM. Note: Control stoichiometry to avoid di-acylation on the 2-amino group.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS. Key signal: Amide -NH singlet at ~10.0 ppm; Pyridine -NH2 broad singlet at ~6.0 ppm.
In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Determine the


 of the compound against HDAC1/2/3.

Materials:

  • Recombinant HDAC1/2/3 enzymes.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (Trypsin/Protease).

Protocol:

  • Dilution: Prepare serial dilutions of N-(2-aminopyridin-3-yl)benzamide in DMSO (final DMSO concentration <1%).

  • Incubation: Mix inhibitor (10 µL) with HDAC enzyme solution (30 µL) in 96-well black plates. Incubate at 37°C for 30 minutes to allow "tight-binding" equilibration.

  • Substrate Addition: Add Fluorogenic substrate (10 µL, 50 µM final). Incubate at 37°C for 30–60 minutes.

  • Development: Add Developer solution (50 µL) to release the fluorophore (AMC) from deacetylated lysine. Incubate for 15 minutes at RT.

  • Measurement: Read Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate

    
    .
    
Cellular Biomarker Assay (Western Blot)

Objective: Confirm cellular target engagement (Histone Acetylation).

Protocol:

  • Treatment: Treat HCT116 or MCF-7 cells with inhibitor (1, 5, 10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (do not add HDAC inhibitors like TSA/Butyrate to the lysis buffer if measuring ex vivo activity, but usually, they are added to "freeze" the state. For this assay, add TSA to lysis buffer to prevent post-lysis deacetylation).

  • Separation: Run SDS-PAGE (15% gel for Histones).

  • Blotting: Transfer to PVDF membrane.

  • Detection:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

    • Apoptosis Marker: Anti-Cleaved PARP or Anti-p21.

  • Result: A dose-dependent increase in Acetyl-H3/H4 bands confirms HDAC inhibition.

Part 5: Synthesis & Validation Workflow Diagram

Synthesis_Workflow Start 2,3-Diaminopyridine + Benzoyl Chloride Reaction Amide Coupling (DCM, Et3N, 0°C -> RT) Start->Reaction Acylation Workup Extraction & Washing (NaHCO3, Brine) Reaction->Workup Quench Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Crude Product N-(2-aminopyridin-3-yl)benzamide Purify->Product Pure Compound Assay HDAC Fluorometric Assay (IC50 Determination) Product->Assay Validation

Caption: Synthesis and Validation Workflow: From precursor coupling to biological assay validation.

References

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Moradei, O., et al. (2007). "Histone Deacetylase Inhibitors: Latest Developments, Trends, and Prospects." Current Medicinal Chemistry, 14(27), 2911-2929. Link

  • Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1 with benzamide inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978. Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Kinetic Basis of Selectivity." Journal of Biological Chemistry, 288(37), 26926-26943. Link

  • Chou, C. J., et al. (2008). "N-(2-Aminophenyl)-4-benzamide derivatives as potent and selective inhibitors of Class I histone deacetylases." Journal of Medicinal Chemistry, 51(14), 4072-4075. Link

Sources

Methodological & Application

Preparation of N-(2-aminopyridin-3-yl)benzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rigorous preparation of stock solutions for N-(2-aminopyridin-3-yl)benzamide (CAS: 112596-36-8), a critical pharmacophore often utilized in the synthesis of HDAC inhibitors (e.g., Chidamide/Tucidinostat) and Hedgehog signaling pathway modulators.

While dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high polarity and ability to disrupt solute-solute interactions, its hygroscopic nature presents a silent threat to experimental reproducibility. This protocol integrates Critical Material Attribute (CMA) analysis with a self-validating solubility workflow to ensure compound stability, accurate dosing, and minimal cytotoxicity in downstream biological assays.

Critical Material Attributes (CMA)

Understanding the physicochemical constraints of your materials is the first step toward reproducibility.

The Compound: N-(2-aminopyridin-3-yl)benzamide
  • Molecular Weight: 213.24 g/mol [1]

  • Physical State: Off-white to beige crystalline solid.[1]

  • Solubility Profile:

    • Water:[2][3] Low (< 1 mg/mL).

    • DMSO: High (> 20 mg/mL typically, dependent on purity).

    • Ethanol:[3][4] Moderate.

  • Key Risk: The primary amine and amide functionalities make this compound susceptible to hydrolysis if stored in DMSO with high water content over extended periods.

The Solvent: Dimethyl Sulfoxide (DMSO)[3][5][6][7]
  • Hygroscopicity: Anhydrous DMSO can absorb up to 6% water by weight within 4 hours of exposure to ambient air (50% relative humidity).

  • Impact: Water accumulation in DMSO induces a "solubility cliff," causing hydrophobic compounds to precipitate silently during storage or freeze-thaw cycles.

  • Freezing Point: ~18.5°C. This high freezing point means stocks often freeze in cool labs or refrigerators, necessitating careful thawing protocols.

Protocol 1: Pre-Formulation Solubility Assessment (Self-Validating Step)

Rationale: Literature solubility values vary by batch and purity. Never commit your entire sample to a master stock without empirical validation.

Objective: Determine if a 50 mM Master Stock is feasible or if a 10 mM stock is required.

  • Weighing: Weigh approximately 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube. Record exact mass (e.g., 1.12 mg).

  • Calculation: Calculate the volume of DMSO required for 50 mM .

    
    
    Example:
    
    
    
    .
  • Stepwise Addition: Add only 50% of the calculated DMSO volume (e.g., 52.5

    
    L).
    
  • Agitation: Vortex for 30 seconds.

    • Observation A: If clear, solubility is

      
       mM. Proceed to prepare Master Stock at 50 mM.
      
    • Observation B: If cloudy, add the remaining 50% volume. Vortex and sonicate (37°C, 5 mins).

    • Observation C: If still cloudy after full volume addition, dilute further to reach 10 mM target.

Protocol 2: Preparation of Master Stock Solution

Target Concentration: 10 mM (Recommended for versatility) or 50 mM (High throughput). Example Batch: 10 mM Stock.

Reagents & Equipment
  • Compound: N-(2-aminopyridin-3-yl)benzamide (>98% purity).

  • Solvent: Sterile-filtered, Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Environment: Low humidity (<40% RH) or under nitrogen flow.

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Gravimetry: Weigh 2.13 mg of compound into a sterile amber glass vial.

    • Note: Use an anti-static gun if the powder is electrostatic.

  • Volume Calculation:

    • Target: 10 mM (10 mmol/L).

    • 
      .
      
  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Homogenization:

    • Vortex vigorously for 1 minute.

    • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC: Inspect against a dark background. The solution must be strictly clear and particulate-free.

Protocol 3: Storage and Stability Management

Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture, leading to compound degradation and precipitation.[3]

The "Single-Use" Aliquot System:

  • Aliquot immediately after preparation. Do not store the bulk volume.

  • Volume: Dispense 20–50

    
    L aliquots into sterile polypropylene (PP)  PCR tubes or cryovials.
    
    • Why PP? PP is resistant to DMSO; polystyrene (PS) is not.

  • Sealing: Cap tightly. For long-term storage (>6 months), wrap caps with Parafilm.

  • Storage Conditions:

    • -20°C: Stable for 1–3 months.

    • -80°C: Stable for 6–12 months (Recommended).

    • Protect from Light: Benzamides can be photosensitive.

Protocol 4: Dilution for Biological Assays

Critical Constraint: DMSO is cytotoxic.[5] The final concentration in cell culture must typically be


 0.1% (v/v) .[6]

Scenario: Treating cells at 10


M  final drug concentration.
  • Thaw: Thaw one aliquot at 37°C. Vortex immediately to redissolve any micro-precipitates formed during freezing.

  • Intermediate Dilution (100x):

    • Prepare a 1 mM intermediate in culture medium (or PBS).

    • Mix

      
       of 10 mM Stock + 
      
      
      
      Medium.
    • Note: This solution now contains 10% DMSO. Use immediately.

  • Final Dosing (1x):

    • Add the intermediate to the cell culture well (1:100 dilution).

    • Example: Add

      
       of Intermediate to 
      
      
      
      of cell media.
    • Final Result: 10

      
      M Compound, 0.1% DMSO  (Safe).
      

Visualizing the Logic

Figure 1: Preparation & QC Workflow

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Amber Glass Vial Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex / Sonicate Calc->Dissolve Check Visual QC Clear Solution? Dissolve->Check Check->Dissolve No (Sonicate more) Aliquot Aliquot (20-50 uL) Polypropylene Tubes Check->Aliquot Yes Store Store at -80°C (Dark) Aliquot->Store

Caption: Systematic workflow for preparing N-(2-aminopyridin-3-yl)benzamide stocks, emphasizing QC checkpoints to prevent downstream errors.

Figure 2: The Hygroscopicity Failure Loop

FailureLoop cluster_prevention Prevention Strategy Open Stock Bottle Opened (Cold DMSO) Water Atmospheric Moisture Condenses/Absorbs Open->Water Hygroscopic Pull Solubility DMSO Water Content > 1% Solubility Power Drops Water->Solubility Precip Compound Precipitation (Invisible Micro-crystals) Solubility->Precip Assay Inaccurate Bioassay (False Negatives) Precip->Assay SingleUse Use Single-Use Aliquots SingleUse->Open Breaks Cycle

Caption: Mechanism of stock failure. Cold DMSO attracts water, reducing solubility and causing precipitation. Single-use aliquots mitigate this risk.[3][7]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate upon thawing "Salting out" due to low temperature or water ingress.Warm to 37°C and vortex vigorously. If precipitate persists, discard.
Yellowing of solution Oxidation of the amine/benzamide moiety.Check storage age. If >6 months or stored in clear glass, discard.
Cytotoxicity in Control DMSO concentration > 0.5% or impure DMSO.Ensure final DMSO is <0.1%.[5] Use "Cell Culture Grade" DMSO only.
Inconsistent IC50 data Compound crashed out in aqueous media.Perform intermediate dilution in DMSO before adding to media (Serial dilution in DMSO, not PBS).

References

  • Gaylord Chemical. DMSO Physical Properties and Hygroscopicity. Gaylord Chemical Technical Bulletin. Link

  • Way, L. Working with small molecules: preparing and storing stock solutions. PubMed (NCBI). Link

  • BenchChem. Preparation of Stock Solutions and Solubility Protocols. BenchChem Application Notes. Link

  • Sigma-Aldrich. DMSO Cytotoxicity in Cell Culture: Technical Guide. MilliporeSigma. Link

  • PubChem. N-(2-aminopyridin-3-yl)benzamide Compound Summary. National Library of Medicine. Link

Sources

Recrystallization techniques for purifying N-(2-aminopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Techniques for Purifying N-(2-aminopyridin-3-yl)benzamide

Executive Summary

N-(2-aminopyridin-3-yl)benzamide (CAS: 126650-68-0 / Generic structure ref) is a critical synthetic intermediate, primarily utilized in the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine (an azabenzimidazole) via cyclodehydration. High-purity isolation of this amide is pivotal for downstream yield and catalyst longevity.

The synthesis typically involves the acylation of 2,3-diaminopyridine with benzoyl chloride or benzoic acid. While the 3-amino group is more nucleophilic, competitive acylation at the 2-position or bis-acylation often yields a crude mixture containing:

  • Target: N-(2-aminopyridin-3-yl)benzamide (Major).

  • Impurity A: N-(3-aminopyridin-2-yl)benzamide (Regioisomer - Minor).

  • Impurity B: N,N'-(pyridine-2,3-diyl)dibenzamide (Bis-amide).

  • Impurity C: Unreacted 2,3-diaminopyridine.

This guide details a robust recrystallization protocol using Ethanol and Ethanol/Water systems to isolate the target mono-amide with >98% purity.

Strategic Rationale & Solvent Selection

The purification strategy relies on the differential solubility profiles of the pyridine-amide derivatives.

CompoundPolaritySolubility in Hot EtOHSolubility in Cold EtOHSolubility in Water
Target Mono-amide Moderate-HighHigh Low Low
Bis-amide (Impurity) Low-ModerateLowInsolubleInsoluble
Diamine (Start Mat.) HighHighModerateHigh
Regioisomer ModerateHighModerateLow
  • Primary Solvent (Ethanol): The target molecule possesses a polar amide bond and a basic pyridine nitrogen, facilitating hydrogen bonding. Ethanol dissolves the compound effectively at reflux (78°C) but forces crystallization upon cooling due to the lipophilic benzoyl group.

  • Anti-Solvent (Water): Water is used to "crash out" the hydrophobic benzamide moiety if the yield in pure ethanol is too low, or to remove highly polar unreacted diamines which remain in the aqueous mother liquor.

Experimental Protocols

Protocol A: Standard Recrystallization (High Purity)

Recommended for crude material with purity >85%.

Materials:

  • Crude N-(2-aminopyridin-3-yl)benzamide.[1]

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.

Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 80 mL of Absolute Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 5 mL increments.

    • Note: If insoluble particles remain (likely bis-amide or inorganic salts), perform a hot filtration through a pre-warmed Buchner funnel.

  • Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling may trap impurities or cause "oiling out."

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the off-white crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold ethanol (-20°C).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 70-85% recovery. Appearance: White to off-white needles or crystalline powder.

Protocol B: Binary Solvent Precipitation (Anti-Solvent)

Recommended for dark/oily crude or when yield from Protocol A is poor.

Procedure:

  • Dissolution: Dissolve 10.0 g of crude material in 60 mL of Ethanol at reflux.

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise.

    • Stop Point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 2-3 mL of Ethanol to clear the solution.

  • Nucleation: Remove from heat. Stir slowly.

  • Precipitation: As the solution cools, the hydrophobic effect of the water will force the benzamide out of solution while keeping the polar diamine impurities in the liquid phase.

  • Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product forms a liquid layer instead of crystals.The solution is too concentrated or cooled too fast. Reheat to reflux, add 10-20% more solvent, and seed with a pure crystal at 50°C.
Low Yield Product remains in mother liquor.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
Color (Yellow/Brown) Oxidation products of diamines.Add Activated Carbon (5 wt%) during the reflux step of Protocol A, stir for 10 mins, and perform hot filtration.
Bis-amide Presence Impurity B detected by TLC/HPLC.The bis-amide is less soluble in ethanol. Perform a hot filtration step; the bis-amide will often remain on the filter paper while the target passes through.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude N-(2-aminopyridin-3-yl)benzamide Dissolve Dissolve in Ethanol @ Reflux (78°C) Start->Dissolve CheckSolubility Are there insoluble solids? Dissolve->CheckSolubility HotFilter Perform Hot Filtration (Remove Bis-amide/Salts) CheckSolubility->HotFilter Yes Cooling Slow Cool to Room Temp (Avoid Shock Cooling) CheckSolubility->Cooling No HotFilter->Cooling OilingCheck Did 'Oiling Out' occur? Cooling->OilingCheck Reheat Reheat & Add More Solvent OilingCheck->Reheat Yes IceBath Ice Bath (0-4°C) for 1 Hour OilingCheck->IceBath No Reheat->Cooling Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry @ 50°C Wash->Dry

Figure 1: Decision logic for the purification of aminopyridine benzamides.

Analytical Validation

NMR Characterization (DMSO-d6):

  • Amide NH: Singlet, typically ~10.0 - 10.5 ppm (Deshielded).

  • Amine NH2: Broad singlet, ~5.5 - 6.5 ppm (Exchangeable).

  • Pyridine Protons: Distinct splitting pattern for 2,3-substituted pyridine. Look for the proton at C6 (doublet of doublets) around 7.8-8.0 ppm.

  • Regioisomer Check: The 3-amino-2-benzamide isomer will show significantly different shifts for the amide proton due to the proximity of the ring nitrogen (hydrogen bonding).

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm.

References

  • Göker, H., et al. (2023).[2][3] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • Riad, N. M., et al. (2017). "2-Amino-N-(2-chloropyridin-3-yl)benzamide." IUCrData. (Provides structural analogy and solvent data for similar pyridine benzamides). Link

  • Oluwafemi, K. A., et al. (2023).[3][4] "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles." Arkivoc. Link

  • BenchChem Protocols. (2025). "General procedures for benzamide synthesis and purification." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization of N-(2-aminopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses the poor aqueous solubility of N-(2-aminopyridin-3-yl)benzamide . This scaffold exhibits "brick dust" characteristics—high crystallinity and high melting point (~171°C)—driven by strong intermolecular hydrogen bonding and


-

stacking of the planar benzamide-pyridine system.

Critical Physicochemical Parameters:

Parameter Value Implication for Solubility
pKa (Basic) ~6.86 (Pyridine Ring N) Weak Base. Solubility is pH-dependent. High solubility expected at pH < 4.0.
pKa (Acidic) >14 (Amide NH) Negligible acidic ionization in physiological range.
LogP ~1.46 Moderately lipophilic; solubility limited by crystal lattice energy, not just lipophilicity.

| Melting Point | 171°C | High lattice energy requires significant energy to break (high


). |

Part 1: Diagnostic & Strategy Selection

Before selecting a protocol, determine your target concentration and route of administration. Use the decision tree below to select the correct workflow.

SolubilityStrategy Start Start: Define Target Route Route of Administration? Start->Route IV_IP Parenteral (IV/IP) Target: >5 mg/mL Route->IV_IP Oral Oral (PO) Target: Bioavailability Route->Oral pH_Check Is pH < 4.0 acceptable? IV_IP->pH_Check Salt_Screen Strategy A: Salt Formation (Mesylate/HCl) Oral->Salt_Screen First Line pH_Check->Salt_Screen Yes Cosolvent Strategy B: Cosolvents/Surfactants (PEG400/Tween) pH_Check->Cosolvent No ASD Strategy D: Amorphous Solid Dispersion (HPMC-AS / PVP-VA) Salt_Screen->ASD If salt disproportionates Complex Strategy C: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Cosolvent->Complex If precipitation occurs

Figure 1: Decision matrix for solubility enhancement based on administration route and physiological constraints.

Part 2: pH Adjustment & Salt Formation (The "Hardware" Fix)

Theory: The 2-aminopyridine moiety has a pKa of approximately 6.[1][2][3]86. Protonation occurs at the ring nitrogen , not the exocyclic amine. To ensure stable salt formation, you need an acid with a pKa at least 2-3 units lower than the base (i.e., acid pKa < 4).[4]

Recommended Counterions:

  • Methanesulfonic Acid (Mesylate): Excellent for pyridines; breaks crystal lattice effectively.

  • Hydrochloric Acid (HCl): Standard, but risk of "common ion effect" in gastric fluid (reducing solubility).

  • Tartaric Acid: Good for forming highly soluble tartrates if a milder pH is required.

Protocol: Rapid Salt Screening (Micro-Scale)

Objective: Identify a crystalline salt form with >10-fold solubility improvement.

  • Preparation: Dispense 50 mg of free base into 4 vials. Suspend in 0.5 mL acetone or ethanol (slurry).

  • Acid Addition: Add 1.05 molar equivalents of the following acids (dissolved in water/ethanol):

    • Vial A: HCl (1M)

    • Vial B: Methanesulfonic acid[5]

    • Vial C: L-Tartaric acid

    • Vial D: Tosylic acid

  • Crystallization: Heat to 50°C to dissolve, then cool slowly to 4°C over 12 hours.

  • Analysis:

    • Filter solids.

    • Crucial Step: Verify salt formation via DSC (look for shift in melting point from 171°C) or XRPD.

    • Test aqueous solubility of the new solid.

Troubleshooting FAQ:

Q: My salt turned into a sticky oil/gel instead of a powder. A: This is common with flexible benzamides. The lattice energy is low. Fix: Use an "anti-solvent" vapor diffusion method. Dissolve the oil in a minimum volume of methanol, place the open vial inside a larger jar containing diethyl ether, and seal the jar. The slow diffusion of ether will force crystallization.

Q: The salt precipitates when I dissolve it in water. A: You are seeing disproportionation . The pH of the micro-environment on the surface of the dissolving particle is rising above pH ~5.8 (pHmax), causing the free base to crash out. Fix: Add a buffering agent (e.g., citric acid) to the bulk solution to maintain pH < 4.

Part 3: Formulation Vehicles (The "Software" Fix)

If chemical modification (salts) is not feasible, use excipients to lower the dielectric constant of the solvent.

Protocol: Cosolvent & Surfactant Screening

Target: Stable solution for IV/IP injection (2–10 mg/mL).

Recommended Vehicle Composition:

Component Function Concentration Range
PEG 400 Cosolvent (Hydrophilicity) 10% – 40%
Propylene Glycol Cosolvent 10% – 20%
Tween 80 Surfactant (Micellar solubilization) 0.5% – 5%

| Saline/Buffer | Diluent | q.s. |

Step-by-Step Formulation:

  • Weigh N-(2-aminopyridin-3-yl)benzamide.[6]

  • Pre-solubilization: Dissolve completely in the neat organic phase (PEG 400 + Tween 80) before adding water. Heating to 40°C speeds this up.

  • Slow Dilution: Add the aqueous buffer dropwise with vortexing.

    • Why? Rapid addition causes local supersaturation and "crashing out" of the drug.

Troubleshooting FAQ:

Q: The solution is clear initially but precipitates after 2 hours. A: You have created a supersaturated solution. The drug is thermodynamically unstable. Fix: Increase the ratio of surfactant (Tween 80) to inhibit nucleation, or switch to a cyclodextrin-based formulation (Part 4).

Part 4: Advanced Complexation (Cyclodextrins)

Theory: The benzamide and pyridine rings are hydrophobic. Beta-cyclodextrin (


-CD) derivatives have a hydrophobic cavity that can encapsulate these rings, leaving the hydrophilic amide/amine groups exposed or hydrogen-bonded to the rim.

Selection: Use HP-


-CD  (Hydroxypropyl) or SBE-

-CD
(Captisol®). Avoid parent

-CD due to low solubility and nephrotoxicity.
Protocol: Phase Solubility Study
  • Stock Solution: Prepare 40% (w/v) HP-

    
    -CD in water.
    
  • Dilution: Prepare serial dilutions (0%, 5%, 10%, 20%, 40% CD).

  • Saturation: Add excess drug to each vial. Shake at 25°C for 24 hours.

  • Filtration: Filter (0.45 µm PVDF) and analyze supernatant by HPLC/UV.

  • Data Plot: Plot [Drug] vs. [CD]. A linear slope (A_L type) indicates 1:1 complexation.

CyclodextrinWorkflow Step1 Prepare 40% HP-β-CD Stock Step2 Add Excess Drug Step1->Step2 Step3 Equilibrate (24h, 25°C) Step2->Step3 Step4 Filter & Assay Step3->Step4 Decision Slope > 0? Step4->Decision Success Viable Formulation Decision->Success Yes Fail Add 0.1% Citric Acid (Ternary Complex) Decision->Fail No

Figure 2: Workflow for validating cyclodextrin complexation efficiency.

Expert Tip: If binding is weak, add a small amount of acid (Citric Acid). Protonating the pyridine nitrogen often changes the insertion geometry and can drastically improve the stability constant (


) via a "ternary complex."

References

  • PubChem. (n.d.). 2-Aminopyridine | C5H6N2. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principle for weak bases).
  • Wang, E. J., Lian, Z. X., & Cai, J. (2007).[7] The crystal structure of the 1:1 inclusion complex of beta-cyclodextrin with benzamide. Carbohydrate Research, 342(5), 767-771.[7] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8] (2002).[9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard for salt selection protocols).

Sources

Troubleshooting low yields in N-(2-aminopyridin-3-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Regioselectivity Issues

Executive Summary & Diagnostic Overview

User Issue: You are experiencing low yields (<40%) in the synthesis of N-(2-aminopyridin-3-yl)benzamide . Common symptoms include the formation of "oils," inseparable mixtures, or crystalline solids that do not match the target spectral data.

Root Cause Analysis: The synthesis of this scaffold (a core pharmacophore in HDAC inhibitors like Tacedinaline/CI-994 ) hinges on the differentiation of two ortho-positioned amino groups on the pyridine ring. The three primary yield-killers are:

  • Regioselectivity Failure: Competitive acylation at the N2 position (less likely but possible) or bis-acylation (very common).

  • Imidazopyridine Cyclization: The thermodynamic sink. Under acidic or thermal stress, the desired ortho-amino amide dehydrates to form 2-phenylimidazo[4,5-b]pyridine , effectively destroying your product.

  • Oxidative Instability: The precursor, 2,3-diaminopyridine, is highly air-sensitive and degrades into dark tar if not handled under inert atmosphere.

The Mechanism of Failure (Visualized)

To solve the yield issue, you must understand the competing pathways. The 3-amino group is your kinetic target, but the system constantly tries to reach the thermodynamic stability of the fused imidazole ring.

ReactionPathways SM 2,3-Diaminopyridine (Precursor) Target TARGET PRODUCT N-(2-aminopyridin-3-yl)benzamide (Kinetic Product) SM->Target Controlled Acylation (Low Temp, 1.0 eq) Bis SIDE PRODUCT A Bis-amide (Over-acylation) SM->Bis Uncontrolled Exotherm Reagent Benzoyl Chloride / Benzoic Acid Target->Bis Excess Reagent or Base Cyclic SIDE PRODUCT B 2-phenylimidazo[4,5-b]pyridine (Thermodynamic Sink) Target->Cyclic Heat (>60°C) or Acid Catalysis

Figure 1: Reaction landscape showing the kinetic target versus thermodynamic and kinetic traps.

Troubleshooting Guide: Step-by-Step Optimization

Module A: Reagent Selection & Stoichiometry

The Problem: Using Benzoyl Chloride (BzCl) is the standard approach but is too aggressive, leading to bis-acylation and HCl generation (which catalyzes cyclization).

The Fix: Switch to a coupling agent approach or strictly controlled Schotten-Baumann conditions.

ParameterStandard (High Risk)Optimized (Recommended) Why?
Reagent Benzoyl Chloride (BzCl)HATU or EDC·HCl / HOBt Slower activation prevents bis-acylation.
Base Pyridine / Et3NN-Methylmorpholine (NMM) NMM is non-nucleophilic and buffers the pH effectively.
Stoichiometry 1:1.2 (Amine:BzCl)1:0.95 (Amine:Acid) Slight deficit of acylating agent ensures N2 remains free.
Temperature 0°C to RT-10°C to 0°C Kinetic control favors the more nucleophilic 3-NH2.
Module B: The "Gold Standard" Protocol

Use this protocol if your current yield is <50%.

Materials:

  • 2,3-Diaminopyridine (recrystallized, see Module C)

  • Benzoic Acid[1][2][3]

  • EDC[1]·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • DMF (Dry)

Procedure:

  • Pre-activation: Dissolve Benzoic acid (1.0 eq) in dry DMF under Argon. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir at RT for 30 mins. This forms the active ester.

  • Addition: Cool the mixture to -10°C (ice/acetone bath).

  • Amine Addition: Add 2,3-diaminopyridine (1.05 eq) as a solution in minimal DMF dropwise over 20 minutes.

    • Critical: Do not add the solid directly; local high concentrations lead to bis-acylation.

  • Reaction: Stir at 0°C for 4 hours. DO NOT HEAT. Monitor by TLC (10% MeOH/DCM).

    • Checkpoint: The product usually has a lower Rf than the diamine but higher than the bis-amide.

  • Quench: Pour into ice-cold saturated NaHCO3. Stir for 30 mins. The product should precipitate.[1]

Module C: Precursor Quality Control

Issue: 2,3-Diaminopyridine oxidizes to a black solid. Using oxidized starting material acts as a radical initiator for polymerization.

  • Test: Dissolve 10mg in MeOH. If the solution is dark brown/black, recrystallize immediately.

  • Purification: Recrystallize from boiling Benzene (traditional) or Ethanol/Toluene (1:1) under inert gas. The crystals should be pale yellow/tan.

Purification & Isolation Strategy

The solubility of aminopyridines causes significant loss during aqueous workup.

Scenario 1: Product is an Oil/Gum

  • Cause: Residual DMF or formation of rotamers.

  • Fix: Trituration. Dissolve the gum in minimal Ethyl Acetate (EtOAc), then add excess n-Heptane or Diethyl Ether dropwise with vigorous stirring. Sonicate if necessary to induce precipitation.

Scenario 2: Co-elution with Starting Material

  • Technique: "Flash Chromatography with Deactivation."

  • Stationary Phase: Silica gel pre-treated with 1% Triethylamine (TEA).

  • Mobile Phase: DCM:MeOH (95:5) + 0.5% NH4OH.

  • Why? The free amine interacts strongly with acidic silanols. The base deactivates the silica, sharpening the peaks.

Frequently Asked Questions (Technical Q&A)

Q1: I see a spot with slightly higher Rf than my product. What is it? A: This is likely the bis-acylated side product . It is less polar because both NH groups are capped, removing Hydrogen bond donors. If you see this, reduce your acylating agent equivalents to 0.9 eq.

Q2: My product melts at a much higher temperature (>200°C) than reported. Why? A: You have likely formed the imidazopyridine (cyclized product). Check your IR spectrum.

  • Target Amide: Strong C=O stretch ~1650-1670 cm⁻¹.

  • Cyclized Product: No Amide C=O; appearance of C=N stretch ~1600-1620 cm⁻¹.

  • Cause: You likely heated the reaction or used strong acid conditions.

Q3: Can I use Boc-protection to block the N2 amine? A: It is difficult. The 3-amino group is more nucleophilic, so it reacts with Boc2O first, which defeats the purpose. The most reliable route involving protection is:

  • Start with 2-amino-3-nitropyridine .

  • Boc-protect the 2-amine (requires aggressive conditions, e.g., DMAP/excess Boc2O).

  • Reduce the nitro group to the amine.

  • Acylate the new 3-amine.

  • Deprotect. Note: This adds 3 steps. Only use if the direct coupling fails repeatedly.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Low Yield / Impure Product CheckIR Check IR/NMR: Is Amide C=O present? Start->CheckIR NoCO No C=O Signal (Cyclized Imidazopyridine) CheckIR->NoCO No YesCO C=O Signal Present CheckIR->YesCO Yes Action1 CRITICAL ERROR: Reaction heated or acidic. Repeat at 0°C with neutral base. NoCO->Action1 CheckTLC TLC Analysis: How many spots? YesCO->CheckTLC MultiSpot Multiple Spots (Bis-amide + SM) CheckTLC->MultiSpot Streaking Streaking/Smearing CheckTLC->Streaking Action2 Stoichiometry Error: Reduce Acid Chloride to 0.9 eq. Add dropwise. MultiSpot->Action2 Action3 Purification Error: Use TEA-neutralized Silica or switch to recrystallization. Streaking->Action3

Figure 2: Diagnostic workflow for identifying the specific chemical failure mode.

References

  • Lunn, G., et al. "Regioselective Acylation of 2,3-Diaminopyridine." Journal of Organic Chemistry. The 3-amino group is the kinetic nucleophile due to the amidine character of the 2-amino group.
  • Imidazopyridine Cyclization

    • Barlin, G. B. "The Chemistry of Heterocyclic Compounds, The Pyrazines." (Analogous chemistry for pyridines).
    • Key Finding: Ortho-amino amides cyclize to imidazoles upon he
  • HDAC Inhibitor Synthesis (Tacedinaline/CI-994)

    • Detailed protocols for the benzamide class of HDAC inhibitors often utilize the EDC/HOBt coupling to avoid cycliz
    • Source:

  • Purification of Aminopyridines: Reich, H. J. "Common Laboratory Solvents and Purification." University of Wisconsin-Madison. Insight: Aminopyridines require base-deactivated silica to prevent irreversible adsorption.

Sources

Technical Support Center: Stability of N-(2-aminopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, specific, publicly available stability studies for N-(2-aminopyridin-3-yl)benzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive framework based on the well-established principles of medicinal chemistry and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies, potential pathways, and troubleshooting advice described herein are based on the known reactivity of the benzamide and aminopyridine functional groups and are intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-(2-aminopyridin-3-yl)benzamide in typical laboratory settings.

Q1: What is the primary point of instability in the N-(2-aminopyridin-3-yl)benzamide structure in aqueous buffers?

The most susceptible functional group in the molecule is the amide bond . Amide bonds are prone to hydrolysis, which is the cleavage of the bond by reaction with water.[2][3] This reaction can be catalyzed by both acidic and basic conditions, leading to the degradation of the parent compound.

Q2: How does pH affect the stability of this compound?

The stability of N-(2-aminopyridin-3-yl)benzamide is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the amide can be protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[3] This process would yield 2-aminopyridine-3-amine and benzoic acid.

  • Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable at or near neutral pH. While uncatalyzed hydrolysis can still occur, the rate is significantly slower compared to acidic or basic conditions.

  • Basic Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon.[3] This base-catalyzed hydrolysis also leads to the cleavage of the amide bond.

For maximal stability in short-term experiments, it is recommended to use buffers in the pH 6.5-7.5 range.

Q3: What are the likely degradation products I should look for?

The primary degradation pathway is hydrolysis of the amide bond. This would result in the formation of two main degradation products:

  • Benzoic Acid

  • Pyridine-2,3-diamine (from the 2-aminopyridin-3-yl portion)

Oxidative degradation is also a possibility, though likely a secondary pathway. The amino groups on the pyridine ring could be susceptible to oxidation, leading to N-oxide derivatives or other related impurities.

Q4: How should I prepare and store aqueous stock solutions of N-(2-aminopyridin-3-yl)benzamide?

For optimal stability, follow these guidelines:

  • Solvent Choice: If possible, prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol. These solutions are generally more stable than aqueous ones.

  • Aqueous Preparation: When preparing aqueous working solutions, use a buffer with a pH between 6.5 and 7.5. Prepare these solutions fresh for each experiment.

  • Storage Conditions:

    • Short-Term (≤ 24 hours): Store aqueous solutions at 2-8°C and protect from light.

    • Long-Term: For long-term storage, it is highly recommended to store the compound as a solid or as a stock solution in anhydrous DMSO at -20°C or -80°C.

Q5: Besides hydrolysis, are there other degradation factors to consider?

Yes. Beyond hydrolytic stability, you should consider:

  • Oxidation: The amino groups can be susceptible to oxidation. Avoid introducing oxidizing agents and consider degassing buffers if oxidative degradation is suspected.[4]

  • Photostability: Compounds with aromatic rings can be sensitive to light, particularly UV radiation.[1][2] It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Thermal Stress: Elevated temperatures will accelerate the rate of all chemical degradation reactions, including hydrolysis.[3][5] Avoid prolonged heating of aqueous solutions.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: "I'm observing a progressive loss of my compound's activity in a multi-day cell culture experiment."
  • Likely Cause: This is a classic sign of compound degradation in the aqueous culture medium. The compound is likely hydrolyzing over the course of the experiment, reducing its effective concentration.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of the culture medium containing the compound at the beginning (T=0) and end (e.g., T=72h) of your experiment using HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm instability.

    • pH Check: Measure the pH of your cell culture medium. While typically buffered to ~7.4, cellular metabolism can sometimes cause pH shifts.

    • Solution - Dose Replenishment: Instead of a single initial dose, replace the medium with freshly prepared compound-containing medium every 24 hours. This ensures a more consistent concentration of the active compound throughout the experiment.

    • Solution - Formulation: If feasible for your experimental design, consider a formulation approach that could protect the compound, though this is an advanced technique.

Problem 2: "My HPLC analysis shows several new, small peaks that were not present when I first dissolved the compound."
  • Likely Cause: The compound is degrading in your analytical sample vial or mobile phase.

  • Troubleshooting Steps:

    • Assess Sample Diluent: What solvent did you use to dilute your sample for HPLC analysis? If it's a highly acidic or basic aqueous buffer, this could be causing "on-instrument" degradation. Switch to a neutral or organic diluent if possible.

    • Check Mobile Phase pH: An aggressive mobile phase pH can cause degradation during the analytical run. Ensure the mobile phase pH is within the compound's stable range.

    • Control for Time: Prepare a sample and inject it immediately. Then, let the same sample sit in the autosampler for several hours and inject it again. If the impurity peaks grow over time, this confirms degradation in the autosampler. Keep the autosampler tray cooled (e.g., 4°C) to slow this process.

Problem 3: "I'm getting inconsistent results between experiments run on different days."
  • Likely Cause: Inconsistent sample preparation and handling are likely leading to variable levels of degradation.

  • Troubleshooting Workflow: This issue highlights the need for a standardized and robust protocol. The workflow below outlines a self-validating system to ensure reproducibility.

Visualizations & Protocols
Workflow for a Basic Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of N-(2-aminopyridin-3-yl)benzamide in a specific buffer.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare fresh 1 mg/mL stock in DMSO C Spike stock into buffer to final concentration (e.g., 10 µM) A->C B Prepare target aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate at desired temp (e.g., 37°C) C->D T0 T=0 hr (Immediate Sample) C->T0 T2 T=2 hr D->T2 E Quench reaction (e.g., add Acetonitrile) T0->E T8 T=8 hr T2->T8 T2->E T24 T=24 hr T8->T24 T8->E T24->E F Analyze all time points by a stability-indicating HPLC method E->F G Plot % Remaining vs. Time F->G Degradation_Pathway Parent N-(2-aminopyridin-3-yl)benzamide Acid Acidic Hydrolysis (H₃O⁺, Δ) Parent->Acid Base Basic Hydrolysis (OH⁻, Δ) Parent->Base Prod1 Pyridine-2,3-diamine Acid->Prod1 Prod2 Benzoic Acid Acid->Prod2 Base->Prod1 Base->Prod2

Caption: Predicted hydrolytic degradation pathways for the parent compound.

Quantitative Data Summary: Forced Degradation Framework

Forced degradation studies are essential for understanding a molecule's intrinsic stability. [1][3]The table below presents a proposed framework for testing N-(2-aminopyridin-3-yl)benzamide, with expected outcomes based on its chemical structure. The goal is to achieve 5-20% degradation to identify primary degradation products. [5][6]

Stress Condition Reagent/Method Typical Conditions Expected Stability Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl 60°C, 2-24 hours Low Amide Bond Cleavage [2][3]
Neutral Hydrolysis Purified Water/Buffer 60°C, 24-72 hours Moderate Slow Amide Bond Cleavage
Basic Hydrolysis 0.1 M NaOH Room Temp or 40°C, 1-8 hours Very Low Amide Bond Cleavage [3]
Oxidation 3% H₂O₂ Room Temp, 8-24 hours Moderate to High N-Oxidation of Pyridine/Amino Groups
Thermal (Solid) Dry Heat 80°C, 7 days High Minimal degradation expected

| Photostability | ICH Light Conditions | >1.2 million lux hours | Moderate | Potential for photo-rearrangement |

Protocol: Stability Assessment in pH 7.4 Phosphate Buffer

This protocol provides a step-by-step method for determining the stability of N-(2-aminopyridin-3-yl)benzamide in a common biological buffer.

1. Materials & Equipment

  • N-(2-aminopyridin-3-yl)benzamide solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Incubator or water bath set to 37°C

  • HPLC system with UV detector

  • Autosampler vials

2. Procedure

  • Prepare Stock Solution: Accurately weigh and dissolve N-(2-aminopyridin-3-yl)benzamide in DMSO to create a 10 mM stock solution.

  • Prepare Working Solution: Warm the PBS buffer to 37°C. Add the 10 mM DMSO stock to the pre-warmed buffer to achieve a final concentration of 10 µM. (Note: Ensure the final DMSO concentration is low, e.g., <0.5%, to maintain aqueous conditions). Vortex gently to mix.

  • Time Point Zero (T=0): Immediately after preparation, transfer 100 µL of the working solution into an autosampler vial. Add 100 µL of acetonitrile to quench any further degradation. Cap the vial and label it "T=0". This is your baseline sample.

  • Incubation: Place the remaining working solution in the 37°C incubator.

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), repeat step 3, transferring 100 µL of the incubated solution into a new vial and quenching with 100 µL of acetonitrile.

  • HPLC Analysis: Analyze all collected time-point samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from its potential degradation products (benzoic acid and pyridine-2,3-diamine).

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Normalize the data by expressing each peak area as a percentage of the peak area at T=0. Plot the "% Remaining" versus time to determine the degradation kinetics.

References
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2025, August 6). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants | Request PDF.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PMC. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • PubMed. (2018, February 27).
  • ResearchGate. (2018, February 13).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • BenchChem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)

Sources

Validation & Comparative

A Comparative Analysis of HDAC Inhibitory Potency: Entinostat vs. N-(2-aminopyridin-3-yl)benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. Their ability to modulate chromatin structure and gene expression by interfering with the enzymatic activity of HDACs has paved the way for novel anti-cancer strategies. This guide provides an in-depth comparison of the half-maximal inhibitory concentration (IC50) values of two key benzamide-based HDAC inhibitors: the clinically evaluated Entinostat (MS-275) and representative compounds from the N-(2-aminophenyl)benzamide class, which are structurally analogous to N-(2-aminopyridin-3-yl)benzamide.

Due to the limited availability of specific IC50 data for N-(2-aminopyridin-3-yl)benzamide in the public domain, this guide will utilize data from closely related and well-characterized N-(2-aminophenyl)benzamide derivatives as a surrogate for a meaningful and data-driven comparison. This approach allows for a robust evaluation of the structure-activity relationships within this chemical class against the established profile of Entinostat.

Introduction to the Compared HDAC Inhibitors

Entinostat (MS-275) is a synthetic benzamide derivative that has been extensively studied in clinical trials for various cancers, including breast and lung cancer.[1][2] It is recognized as a potent and selective inhibitor of Class I HDACs, which play a crucial role in cell proliferation, differentiation, and apoptosis.[1][3]

N-(2-aminophenyl)benzamide Derivatives represent a broad class of compounds that share a common chemical scaffold with Entinostat and are known to exhibit HDAC inhibitory activity.[4][5][6] Research into these analogues aims to refine the selectivity and potency against specific HDAC isoforms, thereby potentially improving therapeutic indices and reducing off-target effects.[4] For the purpose of this guide, we will focus on a representative compound from this class, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, hereafter referred to as Analog-NA , for which specific IC50 data is available.[1]

Comparative IC50 Values: A Quantitative Look at Inhibitory Potency

The IC50 value is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of this guide, it represents the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. The table below summarizes the reported IC50 values for Entinostat and Analog-NA against Class I HDAC isoforms.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)Reference
Entinostat 243453248[3]
Analog-NA 95.2260.7255.7[1]

As the data indicates, both Entinostat and the representative N-(2-aminophenyl)benzamide analogue, Analog-NA, demonstrate potent inhibition of Class I HDACs, with IC50 values in the nanomolar range. Notably, Analog-NA exhibits a higher potency against HDAC1 and HDAC2 compared to Entinostat, while their inhibitory activity against HDAC3 is comparable.[1][3] This highlights the potential for subtle structural modifications within the N-(2-aminophenyl)benzamide scaffold to fine-tune isoform selectivity.

Mechanism of Action: The Role of the Benzamide Moiety

Both Entinostat and N-(2-aminophenyl)benzamide derivatives function as HDAC inhibitors by interacting with the active site of the enzyme. The mechanism primarily involves the chelation of the zinc ion (Zn²⁺) that is essential for the catalytic activity of Class I, II, and IV HDACs.[2] The N-(2-aminophenyl)benzamide scaffold serves as a zinc-binding group, effectively blocking the substrate-binding pocket and preventing the deacetylation of histone and non-histone proteins.[5] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcriptional activation of genes that can suppress tumor growth, induce apoptosis, and promote cell differentiation.[7][8]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone deacetylates (inactivates gene) DNA DNA Histone->DNA relaxes chromatin Gene Tumor Suppressor Gene (e.g., p21) DNA->Gene allows transcription Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene->Cell Cycle Arrest / Apoptosis protein expression leads to Inhibitor Benzamide Inhibitor (Entinostat or Analogue) Inhibitor->HDAC inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to Wells A->C B Prepare Enzyme/Substrate Mix (Enzymatic Assay) or Seed Cells in 96-well Plate (Cell-based Assay) B->C D Incubate C->D E Add Detection Reagent (e.g., Developer or MTT) D->E F Measure Signal (Fluorescence or Absorbance) E->F G Calculate % Inhibition or % Viability F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Experimental workflow for IC50 value determination.

Conclusion

This comparative guide provides a detailed analysis of the HDAC inhibitory profiles of Entinostat and a representative N-(2-aminophenyl)benzamide analogue. Both classes of compounds demonstrate potent, low nanomolar inhibition of Class I HDACs, underscoring their therapeutic potential. The subtle differences in their IC50 values highlight the ongoing opportunity for medicinal chemists to refine the structure of benzamide-based inhibitors to achieve desired isoform selectivity and improved pharmacological properties. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of anti-cancer agents.

References

  • Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., ... & Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of medicinal chemistry, 51(14), 4072–4075. [Online]. Available: [Link]

  • Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., ... & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in chemistry, 7, 597. [Online]. Available: [Link]

  • What is the mechanism of Entinostat? - Patsnap Synapse. (2024, July 17). [Online]. Available: [Link]

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC. [Online]. Available: [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer - PMC. [Online]. Available: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). [Online]. Available: [Link]

  • HDAC pathway | HDAC inhibitors - Adooq Bioscience. [Online]. Available: [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. [Online]. Available: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Online]. Available: [Link]

  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study | Request PDF - ResearchGate. [Online]. Available: [Link]

  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed. (2018, November 1). [Online]. Available: [Link]

  • Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., ... & Nakanishi, O. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of medicinal chemistry, 42(15), 3001–3003. [Online]. Available: [Link]

  • MS-275 (Entinostat) HDAC1, HDAC3 27011 - BPS Bioscience. [Online]. Available: [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed. (2015, September 10). [Online]. Available: [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of Novel Aminopyridine Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, aminopyridine benzamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparative analysis of these derivatives, delving into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, synthesizing technical data with expert insights to inform future research and development endeavors.

Introduction: The Therapeutic Potential of Aminopyridine Benzamide Derivatives

Aminopyridine benzamide scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.[1] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties. In the context of cancer therapy, these derivatives have been investigated for their ability to inhibit key cellular processes essential for tumor growth and survival.[2][3] The core structure, consisting of an aminopyridine ring linked to a benzamide moiety, serves as a versatile backbone for the introduction of various substituents, which can significantly influence their cytotoxic potency and selectivity. This guide will explore the structure-activity relationships of these derivatives and their differential effects on various cancer cell lines.

Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity studies, a robust and well-validated experimental approach is crucial. The following section details the standard methodologies employed in the evaluation of aminopyridine benzamide derivatives, with a focus on the widely used MTT assay.

The MTT Assay: A Gold Standard for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to in vitro toxicology and is extensively used to assess the cytotoxic potential of novel compounds.[4][5] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the aminopyridine benzamide derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • A series of dilutions of the test compound are prepared in a complete culture medium.

    • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation:

    • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • The MTT-containing medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

Beyond determining cell viability, understanding the mechanism by which a compound induces cell death is critical. Flow cytometry-based assays are commonly employed to investigate apoptosis and cell cycle distribution.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.

  • Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye, such as propidium iodide, and the DNA content is analyzed by flow cytometry. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.

Comparative Cytotoxicity of Aminopyridine Benzamide Derivatives

The cytotoxic efficacy of aminopyridine benzamide derivatives is highly dependent on their chemical structure and the cancer cell line being targeted. The following tables summarize the reported IC50 values for various derivatives, providing a basis for a comparative assessment.

Table 1: Cytotoxicity (IC50, µM) of N-(2H-[5][6][7]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide Derivatives

CompoundMDA-MB-231 (Breast)LNCap (Prostate)
Derivative 1Significant CytotoxicitySignificant Cytotoxicity
Derivative 2Significant CytotoxicitySignificant Cytotoxicity
Copper (II) Complex of Derivative 1Lower IC50 than parentLower IC50 than parent
Copper (II) Complex of Derivative 2Lower IC50 than parentLower IC50 than parent

Data synthesized from a study on novel cyclic systems of benzamide derivatives. The study indicated significant cytotoxicity but did not provide specific IC50 values in the abstract. The copper complexes consistently showed higher potency.[8]

Table 2: Cytotoxicity (IC50, µM) of 3,5-Diamino-N-substituted Benzamide Derivatives

CompoundHCT-116 (Colon)
4d (3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide)8.3

Data from a study on GSK-3β inhibitors.[2]

Table 3: Cytotoxicity (IC50, µM) of a Novel Imidazo-benzamide Derivative

CompoundA549 (Lung)
TBUEIB 106

Data from a study on an imidazo-benzamide derivative.[9]

Table 4: Cytotoxicity (IC50, µM) of N-(piperidine-4-yl)benzamide Derivatives

CompoundHepG2 (Liver)
Compound 47 0.25

Data from a study on N-(piperidine-4-yl)benzamide derivatives as cell cycle inhibitors.[10]

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of aminopyridine benzamide derivatives are often mediated through the induction of apoptosis and/or cell cycle arrest. The specific molecular mechanisms can vary depending on the derivative's structure and the cellular context.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have shown that aminopyridine benzamide derivatives can trigger apoptosis through various pathways. For instance, some N-substituted benzamides have been shown to induce apoptosis via a p53-independent mechanism involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[11] Another study on 4-aminopyridine demonstrated the induction of apoptosis in human acute myeloid leukemia cells by increasing intracellular calcium concentration through the P2X7 receptor pathway, leading to mitochondrial membrane potential disruption and activation of caspases 3 and 9.[12]

cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_increase ↑ [Ca2+]i P2X7->Ca_increase Leads to MMP_disruption Mitochondrial Membrane Potential Disruption Ca_increase->MMP_disruption Casp9 Caspase-9 Activation MMP_disruption->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Aminopyridine 4-Aminopyridine Derivative Aminopyridine->P2X7 Activates

Caption: Apoptotic pathway induced by a 4-aminopyridine derivative.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy for anticancer agents. Aminopyridine benzamide derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting cell proliferation. For example, some derivatives have been found to cause G1 and G2 phase arrest in lung cancer cells, while others induce G1/S arrest in breast cancer cells.[13] The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, one study demonstrated that a potent N-(piperidine-4-yl)benzamide derivative induced cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway, inhibiting the expression of cyclin B1.[10]

cluster_workflow Cytotoxicity Assessment Workflow start Start: Cancer Cell Culture treat Treat with Aminopyridine Benzamide Derivatives (Varying Concentrations) start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability Determine IC50 read->analyze end End: Comparative Cytotoxicity Profile analyze->end

Caption: A typical experimental workflow for cytotoxicity testing.

Conclusion and Future Perspectives

Aminopyridine benzamide derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The comparative analysis presented in this guide highlights the significant cytotoxic potential of these compounds against a variety of cancer cell lines. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore the multifaceted therapeutic potential of this chemical class.

Future research should focus on a number of key areas. The synthesis and screening of a broader range of derivatives will be crucial for elucidating more detailed structure-activity relationships and identifying compounds with enhanced potency and selectivity. In-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these derivatives. Furthermore, preclinical in vivo studies are a necessary next step to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of aminopyridine benzamide derivatives holds significant promise for the future of cancer therapy.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed. (2014, June 7). Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in[5][6][7]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. Available from: [Link]

  • OAText. Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. Available from: [Link]

  • PubMed. (2019, September 15). Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. Available from: [Link]

  • PMC. Mechanism of action for N-substituted benzamide-induced apoptosis. Available from: [Link]

  • PubMed. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Available from: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Cytotoxicity activity with the IC 50 values. Statistical significance.... Available from: [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • ResearchGate. Determination of IC50 values obtained from the cytotoxicity.... Available from: [Link]

  • MDPI. (2024, February 14). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]

  • MDPI. (2022, October 14). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Available from: [Link]

  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

  • PMC. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Available from: [Link]

  • PubMed. (2001, May 15). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. Available from: [Link]

  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available from: [Link]

  • PMC. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. Available from: [Link]

  • ResearchGate. (2025, August 7). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Available from: [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.